2-(Pyridin-4-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Medicinal Chemistry
- Application : “2-(Pyridin-4-yl)ethanamine hydrochloride” is used in the synthesis of novel heterocyclic compounds with potential biological activities .
- Methods of Application : To prepare libraries of novel heterocyclic compounds, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The biological activities of these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Organic Synthesis
- Application : This compound is used in the catalytic enantioselective borane reduction of benzyl oximes .
- Methods of Application : The process involves the preparation of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride through the reduction of (E)-1-Pyridin-3-yl-ethanone oxime . The reaction is carried out in anhydrous DMF with a dropping funnel .
- Results : The procedure results in the production of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride .
Heterocyclic Compound Synthesis
- Application : “2-(Pyridin-4-yl)ethanamine hydrochloride” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Methods of Application : The compound is used to prepare ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate .
- Results : The synthesis results in a yellow solid with a melting point of 214–215 °C .
Anti-Fibrosis Drugs
- Application : This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives with potential anti-fibrosis activities .
- Methods of Application : The compound is used to prepare ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) .
- Results : These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Preparation of Heterocyclic Compounds
- Application : “2-(Pyridin-4-yl)ethanamine hydrochloride” is used in the preparation of heterocyclic compounds .
- Methods of Application : The compound is used with magnesium turnings in MeOH .
- Results : The process does not result in the reduction of the C=C double bonds, and starting materials are recovered .
properties
IUPAC Name |
2-pyridin-4-ylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGKWQYHIZXREV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497660 |
Source
|
Record name | 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)ethanamine hydrochloride | |
CAS RN |
6429-12-5 |
Source
|
Record name | 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.